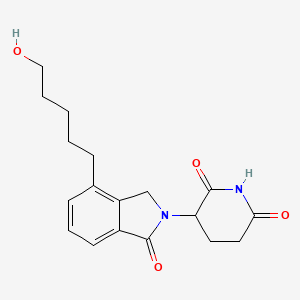
Phthalimidinoglutarimide-C5-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimidinoglutarimide-C5-OH is a synthetic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. It is a derivative of phthalimide and glutarimide, which are known for their roles in pharmaceuticals and organic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C5-OH typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method includes the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as sulphamic acid at elevated temperatures (110°C) to yield N-substituted phthalimides . This intermediate can then be further reacted with glutarimide derivatives under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign catalysts and one-pot processes is preferred to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimidinoglutarimide-C5-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Phthalimidinoglutarimide-C5-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a ligand in the study of protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antiepileptic activity.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Phthalimidinoglutarimide-C5-OH involves its interaction with specific molecular targets. It can act as a ligand for proteins, influencing their activity and function. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
Phthalimidinoglutarimide-C5-OH can be compared with other similar compounds such as:
Phthalimidinoglutarimide-C5-Br: Similar structure but with a bromine atom, used in proteolysis targeting chimera (PROTAC) applications.
Thalidomide: A well-known compound with a similar glutarimide structure, used for its immunomodulatory and anti-inflammatory properties.
This compound is unique due to its specific functional groups and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C18H22N2O4 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-[7-(5-hydroxypentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1-3,5,8-11H2,(H,19,22,23) |
Clé InChI |
VROGWIJGMISOHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B15299945.png)
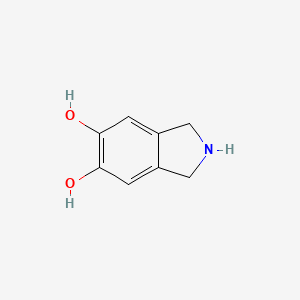
![6-Ethynylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B15299963.png)
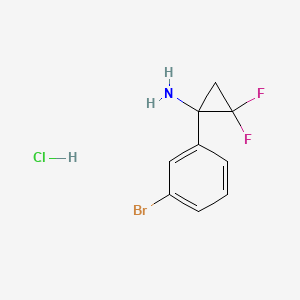
![tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate](/img/structure/B15299984.png)
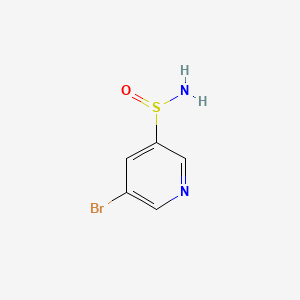
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
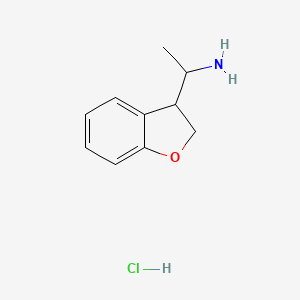
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)

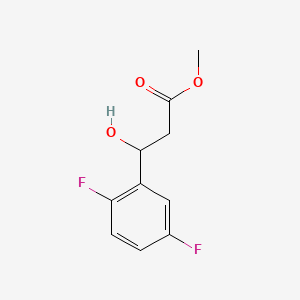

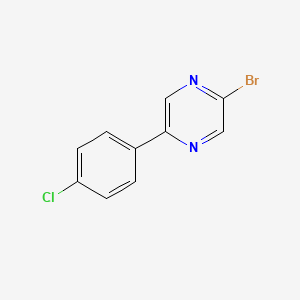
![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)
